1-(4-methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include yield percentages and optimal conditions for the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the compound’s reactivity with other chemicals and its role in various chemical reactions .Physical and Chemical Properties Analysis
This would include studying properties like melting point, boiling point, solubility, polarity, and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,3-diazinan-2-ylidene)-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-11-5-3-10(4-6-11)12(16)9-13-14-7-2-8-15-13/h3-6,9,14-15H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYJYBNDOZBQJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C2NCCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167092 |
Source
|
Record name | 1-(4-Methoxyphenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107165-84-4 |
Source
|
Record name | 1-(4-Methoxyphenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107165-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methoxyphenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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